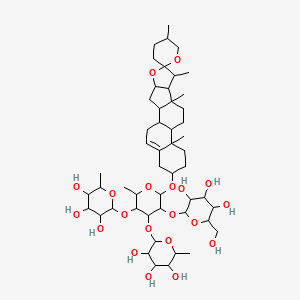![molecular formula C67H54BF24IrNOP- B12104341 (1Z,5Z)-cycloocta-1,5-diene;diphenyl-[9-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12104341.png)
(1Z,5Z)-cycloocta-1,5-diene;diphenyl-[9-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1Z,5Z)-cycloocta-1,5-diene;diphenyl-[9-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide is a complex organometallic compound. It features a unique combination of ligands and metal centers, making it an interesting subject for research in various fields such as catalysis, materials science, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the preparation of individual ligands and their subsequent coordination to the iridium center. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in the synthesis include dichloromethane, toluene, and tetrahydrofuran. The reaction temperatures can vary, but they are generally conducted at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of such complex organometallic compounds is less common due to the intricate and sensitive nature of the synthesis. when produced, it involves scaling up the laboratory procedures with careful control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iridium center can be oxidized, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can revert the oxidized iridium back to its original state.
Substitution: Ligands can be substituted with other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often require the presence of other ligands or coordinating solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of iridium(III) complexes, while substitution reactions can yield new organometallic compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its catalytic properties. It can act as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Biology
In biological research, the compound’s potential as a therapeutic agent is explored. Its unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its anticancer properties. The iridium center can facilitate the formation of reactive oxygen species, which can induce cell death in cancer cells.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its ability to form stable complexes with various ligands makes it useful in the design of new materials with specific properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the coordination of its ligands to the iridium center. This coordination alters the electronic properties of the iridium, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound facilitates the activation of substrates, while in medicinal applications, it may interact with cellular components to induce therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A simpler organometallic compound used in various organic syntheses.
Acetylacetone: Another organometallic compound with similar coordination properties.
Diketene: Used in the synthesis of various organic compounds.
Uniqueness
What sets (1Z,5Z)-cycloocta-1,5-diene;diphenyl-[9-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide apart is its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wider range of reactions and applications compared to simpler compounds.
Eigenschaften
Molekularformel |
C67H54BF24IrNOP- |
|---|---|
Molekulargewicht |
1579.1 g/mol |
IUPAC-Name |
(1Z,5Z)-cycloocta-1,5-diene;diphenyl-[9-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C32H12BF24.C27H30NOP.C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-20(2)24-19-29-26(28-24)23-15-9-17-27(23)18-10-16-25(27)30(21-11-5-3-6-12-21)22-13-7-4-8-14-22;1-2-4-6-8-7-5-3-1;/h1-12H;3-8,11-16,20,24H,9-10,17-19H2,1-2H3;1-2,7-8H,3-6H2;/q-1;;;/b;;2-1-,8-7-; |
InChI-Schlüssel |
ZCNMTKVFUAFRHL-KEUNEWJHSA-N |
Isomerische SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC(C1N=C(OC1)C2=CCCC23C(=CCC3)P(C4=CC=CC=C4)C5=CC=CC=C5)C.C1/C=C\CC/C=C\C1.[Ir] |
Kanonische SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC(C)C1COC(=N1)C2=CCCC23CCC=C3P(C4=CC=CC=C4)C5=CC=CC=C5.C1CC=CCCC=C1.[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid,tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester,[3aS-(3aa,4b,6aa)]-](/img/structure/B12104264.png)

![5-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12104279.png)






![2-[5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B12104309.png)
![Methyl 4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12104313.png)


![5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12104337.png)
